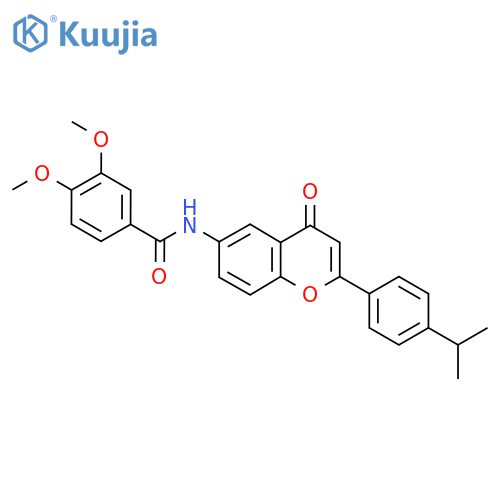

Cas no 923165-45-1 (3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide)

3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide 化学的及び物理的性質

名前と識別子

-

- 3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide

- 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide

- F2211-0413

- 3,4-dimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide

- N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide

- AKOS001956463

- 923165-45-1

-

- インチ: 1S/C27H25NO5/c1-16(2)17-5-7-18(8-6-17)25-15-22(29)21-14-20(10-12-23(21)33-25)28-27(30)19-9-11-24(31-3)26(13-19)32-4/h5-16H,1-4H3,(H,28,30)

- InChIKey: JYCMJZJKEKIIOZ-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC(=CC=2C(C=C1C1C=CC(=CC=1)C(C)C)=O)NC(C1C=CC(=C(C=1)OC)OC)=O

計算された属性

- せいみつぶんしりょう: 443.17327290g/mol

- どういたいしつりょう: 443.17327290g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 726

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.9Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2211-0413-2μmol |

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |

923165-45-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| A2B Chem LLC | BA75081-1mg |

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |

923165-45-1 | 1mg |

$245.00 | 2024-05-20 | ||

| Life Chemicals | F2211-0413-2mg |

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |

923165-45-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2211-0413-3mg |

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |

923165-45-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2211-0413-1mg |

3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |

923165-45-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamideに関する追加情報

3,4-Dimethoxy-N-{4-Oxo-2-4-(Propan-2-yl)phenyl-4H-Chromen-6-yl}benzamide (CAS No. 923165-45-1): A Comprehensive Overview

3,4-Dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide (CAS No. 923165-45-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The chemical structure of 3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide is characterized by a chromene ring system substituted with a 4-hydroxy group and a 2-(4-isopropylphenyl) substituent. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of extensive research in both academic and industrial settings.

Recent studies have highlighted the potential of 3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide in various therapeutic areas. One notable area of interest is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammatory responses. This makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-y}benzamide has also demonstrated significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in a wide range of diseases including cardiovascular disorders and neurodegenerative conditions. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative damage.

The anticancer potential of 3,4-dimethoxy-N-{4-oxyo=2=-(propan=2=yl)pheny=--chromen=6-y}benzamide has also been extensively investigated. In vitro and in vivo studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway, which are frequently dysregulated in cancer cells.

Beyond its therapeutic applications, 3,4-dimethoxy-N-{4-oxyo=2=-(propan=2=yl)pheny=--chromen=6-y}benzamide has also been studied for its potential use as a lead compound in drug discovery. Its unique chemical structure provides a valuable scaffold for the development of novel drugs with improved potency and selectivity. Researchers are actively exploring structural modifications to enhance its pharmacological properties and reduce potential side effects.

The synthesis of 3,4-dimethoxy-N-{4-oxyo=2=-(propan=2=yl)pheny=--chromen=6-y}benzamide involves several steps, including the formation of the chromene ring system and the introduction of the substituents. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. The choice of synthetic method depends on factors such as yield, purity, and scalability.

In conclusion, 3,4-dimethoxy-N-{4-oxyo=2=-(propan=2=yl)pheny=--chromen=6-y}benzamide (CAS No. 923165-45-1) is a multifaceted compound with significant potential in various therapeutic areas. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable target for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological profile, this compound holds promise for advancing treatments for a range of diseases.

923165-45-1 (3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide) 関連製品

- 1361726-49-9(2',5'-Dichloro-6-fluoro-biphenyl-3-carbonyl chloride)

- 1016491-12-5(6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline)

- 1156213-49-8(5-(butylcarbamoyl)pentanoic acid)

- 350990-02-2(Methyl 2-amino-5-methyl-4-(4-propylphenyl)-thiophene-3-carboxylate)

- 1864054-33-0(2-(2-((4-Fluorophenyl)thio)ethoxy)ethan-1-amine hydrochloride)

- 1207030-19-0(2-(2,5-dioxopyrrolidin-1-yl)-N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}acetamide)

- 868148-32-7(2-{4-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetic acid)

- 2680797-74-2(3,5-Dimethyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)

- 7697-58-7(ethyl 2-cyclohexylprop-2-enoate)

- 2172582-99-7(5-(1-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylmethanamine)